
5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” is a synthetic organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Oxadiazole Ring Formation: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the pyridine and oxadiazole rings through appropriate linkers and reaction conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or the methyl groups.
Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridine ring, leading to the formation of different derivatives.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield amines or alcohols.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, compounds containing oxadiazole rings are often studied for their potential as antimicrobial, antifungal, and anticancer agents.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including their ability to interact with specific biological targets.
Industry
In the industry, these compounds may be used in the development of new materials, such as polymers and coatings, due to their stability and unique properties.
作用机制
The mechanism of action of “5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” would depend on its specific application. Generally, compounds with oxadiazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
相似化合物的比较
Similar Compounds
5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-thiadiazol-3-amine: Similar structure but with a sulfur atom in place of the oxygen in the oxadiazole ring.
5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-triazol-3-amine: Similar structure but with a nitrogen atom in place of the oxygen in the oxadiazole ring.
Uniqueness
The uniqueness of “5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine” lies in its specific combination of functional groups and ring structures, which can confer unique chemical and biological properties.
属性
分子式 |
C10H16N4O |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
5-(1,3-dimethyl-3,6-dihydro-2H-pyridin-5-yl)-N-methyl-1,2,4-oxadiazol-3-amine |
InChI |
InChI=1S/C10H16N4O/c1-7-4-8(6-14(3)5-7)9-12-10(11-2)13-15-9/h4,7H,5-6H2,1-3H3,(H,11,13) |
InChI 键 |
BTVWOSCFZOZFSV-UHFFFAOYSA-N |
规范 SMILES |
CC1CN(CC(=C1)C2=NC(=NO2)NC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



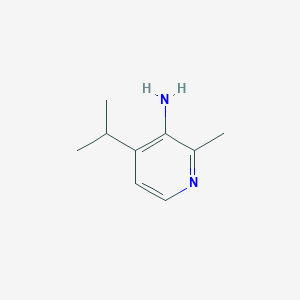
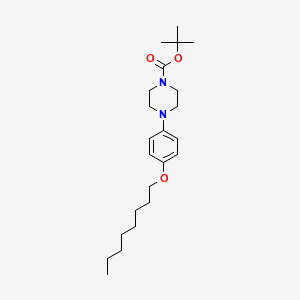
![5-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13992673.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propyl acetate](/img/structure/B13992674.png)
![2-Ethoxy-N-[6-[(1-methyl-4-piperidinyl)carbonyl]-2-pyridinyl]benzamide](/img/structure/B13992691.png)
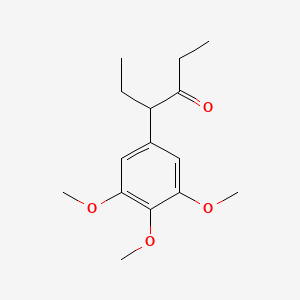
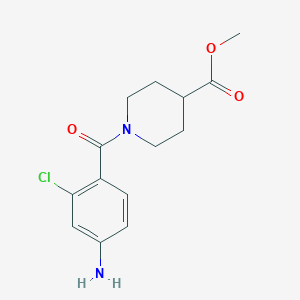
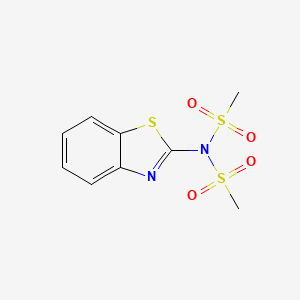
![1-[4-Methoxy-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B13992718.png)
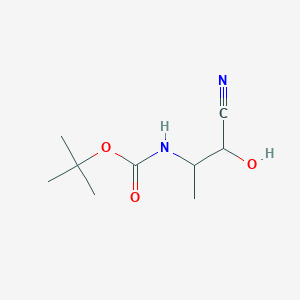
![4-hydroxy-N-[3-(morpholin-4-yl)propyl]quinazoline-2-carboxamide](/img/structure/B13992730.png)
![4-[(2-hydroxybenzoyl)amino]butanoic Acid](/img/structure/B13992732.png)
![N,N-dimethyl-1-[2-(9-methylthioxanthen-9-yl)cyclopropyl]methanamine](/img/structure/B13992733.png)
